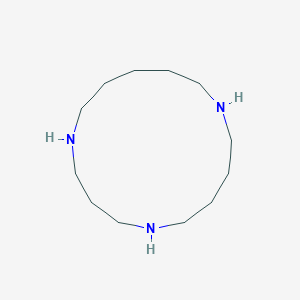![molecular formula C16H20OSe B12524373 Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- CAS No. 820963-08-4](/img/structure/B12524373.png)
Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(butylseleno)-3-phényl-2-cyclobutène-1-yl]éthanone est un composé chimique connu pour sa structure et ses propriétés uniques. Ce composé présente un cycle cyclobutène substitué par un groupe butylseleno et un groupe phényle, ce qui en fait un sujet intéressant pour diverses études et applications chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-[2-(butylseleno)-3-phényl-2-cyclobutène-1-yl]éthanone implique généralement la réaction de dérivés de cyclobutène avec du butylselenol et des groupes phényle dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un catalyseur et sous température et pression contrôlées pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité, la rentabilité et la sécurité, impliquant souvent des systèmes automatisés et des mesures strictes de contrôle de la qualité pour garantir la cohérence et des normes élevées.
Analyse Des Réactions Chimiques
Types de réactions
1-[2-(butylseleno)-3-phényl-2-cyclobutène-1-yl]éthanone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, souvent facilité par des catalyseurs ou des réactifs spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium aluminium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions varient, mais impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour optimiser les vitesses de réaction et les rendements.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de sélénoxyde, tandis que la réduction pourrait produire des composés de sélénole. Les réactions de substitution peuvent entraîner divers dérivés de cyclobutène substitués.
Applications De Recherche Scientifique
1-[2-(butylseleno)-3-phényl-2-cyclobutène-1-yl]éthanone a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique, en particulier dans l'étude des composés contenant du sélénium.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antioxydantes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés, y compris les polymères et les matériaux avancés.
Mécanisme d'action
Le mécanisme par lequel 1-[2-(butylseleno)-3-phényl-2-cyclobutène-1-yl]éthanone exerce ses effets implique des interactions avec des cibles moléculaires et des voies. Le groupe butylseleno est connu pour sa capacité à interagir avec des molécules biologiques, ce qui peut entraîner des activités antioxydantes et anticancéreuses. Le groupe phényle peut également contribuer à la réactivité globale du composé et aux interactions avec d'autres molécules .
Mécanisme D'action
The mechanism by which Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- exerts its effects involves interactions with molecular targets and pathways. The butylseleno group is known for its ability to interact with biological molecules, potentially leading to antioxidant and anticancer activities. The phenyl group may also contribute to the compound’s overall reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3-benzoylphényl)éthanone (3-acétylbenzophénone) : Connu pour son utilisation dans les applications pharmaceutiques, en particulier comme étalon de référence de pureté pour les médicaments anti-inflammatoires non stéroïdiens.
2-(3,5-diphényl-4H-1,2,4-triazol-4-yl)-1-(2-naphtyl)éthanone : Utilisé dans diverses applications de recherche chimique et pharmaceutique.
Unicité
1-[2-(butylseleno)-3-phényl-2-cyclobutène-1-yl]éthanone est unique en raison de la présence du groupe butylseleno, qui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et les applications industrielles, en particulier dans l'étude des composés contenant du sélénium et leurs avantages potentiels.
Propriétés
Numéro CAS |
820963-08-4 |
|---|---|
Formule moléculaire |
C16H20OSe |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
1-(2-butylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone |
InChI |
InChI=1S/C16H20OSe/c1-3-4-10-18-16-14(12(2)17)11-15(16)13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3 |
Clé InChI |
UZULYDNFKVSYNH-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)


![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B12524304.png)
![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)
![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)



![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)

